

In-Depth Technical Guide: Methylketobemidone (CAS Number 64058-44-2)

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Compound of Interest

Compound Name: Methylketobemidone

Cat. No.: B3025702

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Introduction

Methylketobemidone, with CAS number 64058-44-2, is a chemical compound identified as 1-[4-(3-hydroxyphenyl)-1-methyl-4-piperidiny]ethanone. It is an opioid analgesic and a structural analogue of ketobemidone and pethidine.^{[1][2][3]} Developed in the 1950s during research into pethidine analogues, it is also known as Ketobemidone Impurity B.^{[1][4][5]} While it is presumed to exhibit effects similar to pethidine, such as analgesia and sedation, there is a notable scarcity of specific research applications and quantitative biological data for **Methylketobemidone** in publicly available scientific literature.^[1]

This guide provides a comprehensive overview of **Methylketobemidone**, leveraging data from its closely related and well-studied analogue, ketobemidone, to infer potential research applications, mechanisms of action, and experimental methodologies. It is crucial to note that while structurally similar, the biological activities of **Methylketobemidone** may not be identical to those of ketobemidone.

Chemical Properties

Property	Value	Reference
CAS Number	64058-44-2	
IUPAC Name	1-[4-(3-hydroxyphenyl)-1-methylpiperidin-4-yl]ethanone	[1]
Molecular Formula	C ₁₄ H ₁₉ NO ₂	[6]
Molecular Weight	233.31 g/mol	[2]
Synonyms	Methylketobemidone, Ketobemidone Impurity B	[1][4]

Inferred Research Applications

Based on the known activities of its analogue, ketobemidone, the primary research applications for **Methylketobemidone** would likely revolve around the study of pain and analgesia.

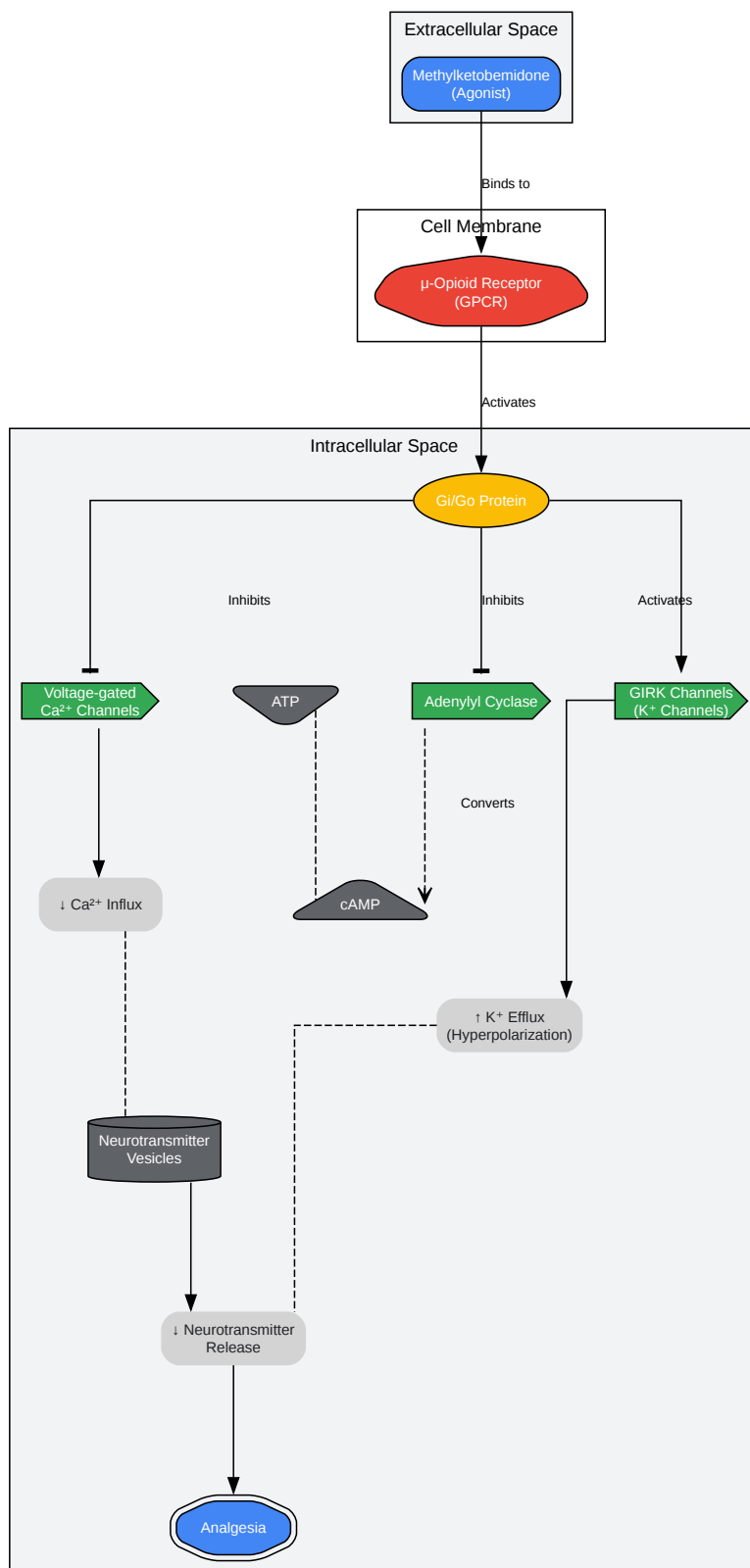
Potential areas of investigation include:

- **Analgesic Efficacy Screening:** Evaluating its potency and efficacy in various pain models (e.g., thermal, mechanical, and inflammatory pain).
- **Opioid Receptor Studies:** Investigating its binding affinity and functional activity at different opioid receptor subtypes (μ , δ , and κ).
- **Structure-Activity Relationship (SAR) Studies:** Using **Methylketobemidone** as a reference compound to synthesize and test new analogues with potentially improved analgesic profiles and reduced side effects.
- **Forensic and Analytical Chemistry:** Serving as a reference standard for the identification and quantification of ketobemidone and its impurities in forensic samples.[1]

Inferred Mechanism of Action: Opioid Receptor Signaling

As an opioid analgesic, **Methylketobemidone** is expected to exert its effects primarily through interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). The binding

of an opioid agonist to the μ -opioid receptor (MOR) triggers a cascade of intracellular events leading to analgesia.



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Caption: Inferred signaling pathway of **Methylketobemidone** via the μ -opioid receptor.

Quantitative Data (Based on Ketobemidone and other Opioids)

Due to the lack of specific data for **Methylketobemidone**, this table presents binding affinities (K_i) for its parent compound, ketobemidone, and other relevant opioids at the μ -opioid receptor (MOR) for comparative purposes.

Compound	Receptor	K _i (nM)	Assay Conditions	Reference
Sufentanil	Human MOR	0.138	Radioligand binding assay	[7][8]
Buprenorphine	Human MOR	<1	Radioligand binding assay	[7][8]
Fentanyl	Human MOR	1-100	Radioligand binding assay	[7][8]
Morphine	Human MOR	1-100	Radioligand binding assay	[7][8]
Meperidine (Pethidine)	Human MOR	>100	Radioligand binding assay	[7][8]
Tramadol	Human MOR	12,486	Radioligand binding assay	[7][8]

Experimental Protocols

Detailed experimental protocols for **Methylketobemidone** are not readily available. However, based on standard practices in opioid research, the following methodologies would be appropriate for its investigation.

Radioligand Binding Assay for Opioid Receptor Affinity

Objective: To determine the binding affinity (K_i) of **Methylketobemidone** for the μ , δ , and κ opioid receptors.

Materials:

- Cell membranes expressing recombinant human opioid receptors (μ , δ , or κ).
- Radioligand (e.g., [^3H]DAMGO for MOR, [^3H]DPDPE for DOR, [^3H]U-69593 for KOR).
- **Methylketobemidone** (test compound).
- Naloxone or other non-selective opioid antagonist (for non-specific binding).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Scintillation cocktail and vials.
- Liquid scintillation counter.

Procedure:

- Prepare serial dilutions of **Methylketobemidone**.
- In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of naloxone (for non-specific binding), or the test compound at various concentrations.
- Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.
- Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold assay buffer.
- Place the filters in scintillation vials with scintillation cocktail.
- Quantify the radioactivity using a liquid scintillation counter.

- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

In Vivo Hot Plate Test for Analgesic Activity

Objective: To assess the analgesic effect of **Methylketobemidone** in a model of thermal pain.

Materials:

- Male Sprague-Dawley rats or CD-1 mice.
- Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
- **Methylketobemidone** solution.
- Vehicle control (e.g., saline).
- Positive control (e.g., morphine).

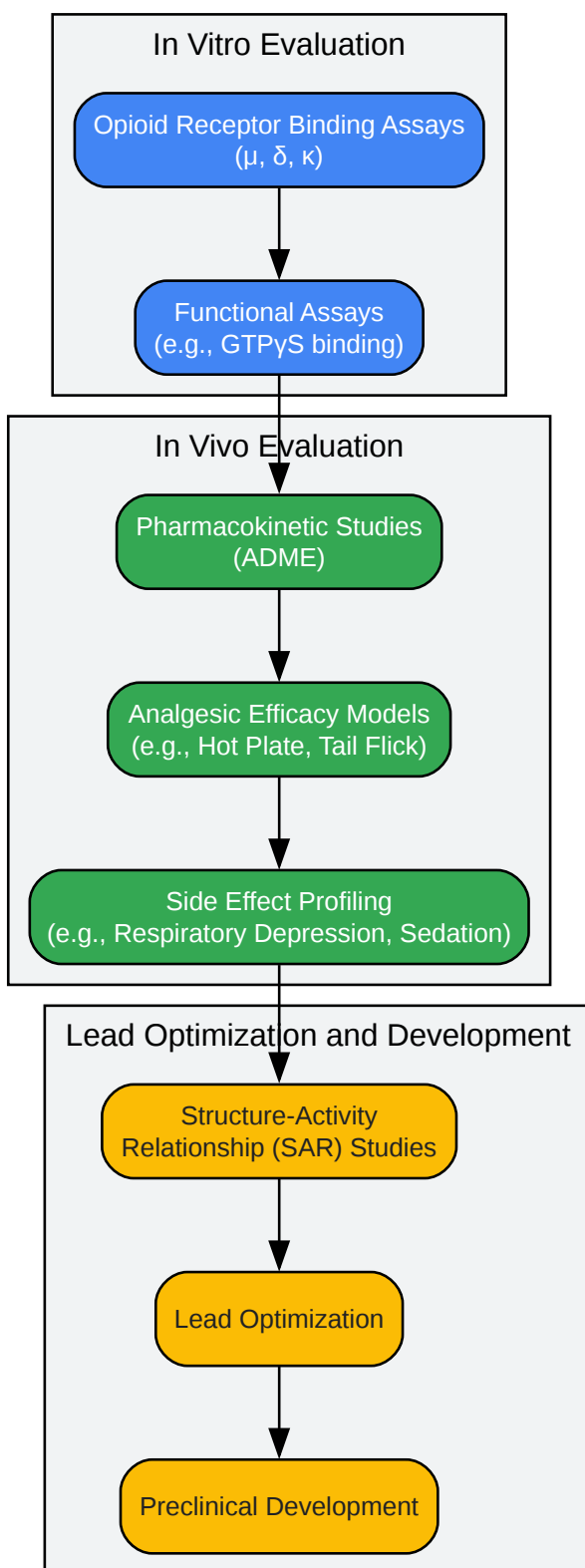
Procedure:

- Acclimatize the animals to the testing room and apparatus.
- Determine the baseline latency by placing each animal on the hot plate and recording the time until it exhibits a pain response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
- Administer **Methylketobemidone**, vehicle, or positive control to different groups of animals via a specific route (e.g., intraperitoneal or subcutaneous injection).
- At various time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the response latency.

- Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: $\%MPE = [(post\text{-}drug\text{ latency} - baseline\text{ latency}) / (cut\text{-}off\text{ time} - baseline\text{ latency})] \times 100$.
- Analyze the data to determine the dose-response relationship and the time course of the analgesic effect.

Experimental and Logical Workflow Diagram

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel analgesic compound like **Methylketobemidone**.



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Caption: A logical workflow for the preclinical evaluation of **Methylketobemidone**.

Conclusion

Methylketobemidone (CAS 64058-44-2) is an opioid analgesic with a chemical structure that suggests a mechanism of action similar to other well-known opioids. While specific research on this compound is limited, this guide provides a framework for its potential applications and evaluation based on data from its close analogue, ketobemidone. Further research is warranted to fully characterize the pharmacological profile of **Methylketobemidone** and determine its potential as a research tool or therapeutic agent. Researchers investigating this compound should perform direct experimental validation rather than relying solely on the inferred properties presented herein.

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